molecular formula C11H14BrNO2 B7869512 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine

5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine

Cat. No.: B7869512
M. Wt: 272.14 g/mol
InChI Key: BJWLFOBSOOYHSJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine (CAS 494772-07-5) is a high-purity brominated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile and valuable synthetic building block, particularly in the construction of more complex molecules for pharmaceutical research and development . Its molecular structure, which incorporates both a bromine atom and a tetrahydropyranylmethoxy group, makes it a suitable intermediate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental to modern drug discovery processes. Supplied with a typical purity of 97% or higher , this reagent is characterized by its molecular formula (C10H12BrNO2) and a molecular weight of 258.11 g/mol . Researchers will find the available spectroscopic data (SMILES: Brc1ccc(nc1)OC1CCOCC1 ) useful for compound identification and verification. Proper storage is recommended in an inert atmosphere at cool temperatures (2-8°C) to ensure long-term stability . As a standard safety precaution, this compound may cause skin and eye irritation and is harmful if swallowed, inhaled, or in contact with skin. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices, including the use of personal protective equipment (PPE) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(oxan-4-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-10-1-2-11(13-7-10)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWLFOBSOOYHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR analysis provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The spectrum of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine exhibits distinct signals corresponding to the protons on the pyridine (B92270) ring and the tetrahydropyran (B127337) moiety.

The three aromatic protons on the substituted pyridine ring appear in the downfield region, typically between δ 6.5 and 8.5 ppm. The proton at the C6 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a doublet. The C4 proton signal appears as a doublet of doublets, coupled to both the C3 and C6 protons. The C3 proton is the most shielded of the aromatic protons, appearing as a doublet.

The protons of the tetrahydropyran-4-ylmethoxy side chain are observed in the upfield region. The two protons of the methylene (B1212753) bridge (-O-CH₂-) adjacent to the ether linkage typically resonate as a doublet. The methine proton (-CH-) at the C4 position of the tetrahydropyran ring appears as a multiplet. The methylene protons on the tetrahydropyran ring show complex splitting patterns, often appearing as distinct multiplets for the axial and equatorial positions.

Table 1: Hypothetical ¹H NMR Data for this compound Data is predicted based on analysis of similar structures.

Chemical Shift (δ) ppmMultiplicityAssignment
8.15dH-6 (Pyridine)
7.60ddH-4 (Pyridine)
6.65dH-3 (Pyridine)
4.15d-O-CH₂-
3.95m-O-CH₂ (equatorial, Tetrahydropyran)
3.40m-O-CH₂ (axial, Tetrahydropyran)
2.00m-CH- (Tetrahydropyran)
1.80m-CH₂- (equatorial, Tetrahydropyran)
1.40m-CH₂- (axial, Tetrahydropyran)

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum for this compound would show eleven distinct signals, corresponding to each unique carbon atom.

The carbon atoms of the pyridine ring resonate in the aromatic region (δ 110-165 ppm). The C2 carbon, attached to the electronegative oxygen atom of the ether group, is the most downfield signal. The C5 carbon, bonded to bromine, appears at a chemical shift influenced by the halogen's moderate electronegativity and heavy atom effect. The remaining pyridine carbons (C3, C4, C6) show signals at characteristic positions for a 2,5-disubstituted pyridine.

The carbons of the side chain appear in the aliphatic region (δ 25-80 ppm). The methylene carbon of the ether linkage (-O-CH₂-) is typically found around 70-75 ppm. The carbons of the tetrahydropyran ring would have chemical shifts corresponding to their positions relative to the ring's oxygen atom.

Table 2: Hypothetical ¹³C NMR Data for this compound Data is predicted based on analysis of similar structures.

Chemical Shift (δ) ppmAssignment
163.5C-2 (Pyridine)
148.0C-6 (Pyridine)
141.0C-4 (Pyridine)
115.0C-5 (Pyridine)
112.0C-3 (Pyridine)
74.0-O-CH₂-
66.5C-2', C-6' (Tetrahydropyran)
38.0C-4' (Tetrahydropyran)
30.0C-3', C-5' (Tetrahydropyran)

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

In LC-MS analysis, the compound is typically ionized using electrospray ionization (ESI). The resulting mass spectrum for this compound would prominently feature the protonated molecular ion [M+H]⁺. A crucial characteristic of this ion would be an isotopic pattern consisting of two peaks of nearly equal intensity separated by two mass units (e.g., m/z 286 and 288). This pattern is the definitive signature of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed.

For GC-MS analysis, using electron ionization (EI), the mass spectrum would show the molecular ion (M⁺) peak, also exhibiting the characteristic 1:1 isotopic pattern for bromine. The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways include:

Alpha-cleavage of the ether bond, leading to the loss of the tetrahydropyran-4-yl radical and formation of a 5-bromo-2-(oxymethyl)pyridine cation.

Cleavage of the C-O bond , resulting in a fragment corresponding to the tetrahydropyran-4-ylmethyl cation and a 5-bromopyridin-2-olate radical cation.

Loss of the entire side chain , leading to a fragment for the 5-bromo-2-hydroxypyridine (B85227) cation.

Vibrational Spectroscopy

Vibrational spectroscopy, typically Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic (Pyridine)
2950-2850C-H StretchAliphatic (Tetrahydropyran)
1600-1450C=C and C=N StretchPyridine Ring
1250-1100C-O-C StretchAryl-Alkyl Ether
650-550C-Br StretchBromo-Aromatic

The presence of strong bands for aromatic and aliphatic C-H stretching confirms the two distinct parts of the molecule. The characteristic stretches for the pyridine ring and the strong absorption from the C-O-C ether linkage are key identifiers. A band in the lower frequency region confirms the C-Br bond. For instance, data from related structures like 5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)-pyridine show a characteristic C-O-C stretch around 1250 cm⁻¹. vulcanchem.com

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The spectrum is characterized by a combination of absorptions from the bromopyridine ring, the tetrahydropyran ring, and the ether linkage.

The key expected vibrational modes for this molecule include:

Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the pyridine ring are anticipated in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the tetrahydropyran ring and the methylene bridge (-O-CH₂-) will exhibit strong stretching absorptions in the 2960-2850 cm⁻¹ range.

Pyridine Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of sharp bands in the 1600-1400 cm⁻¹ region.

C-O Stretching: Strong absorptions corresponding to the C-O-C ether linkages (both the aryl-alkyl ether and the cyclic ether in the tetrahydropyran ring) are expected in the 1300-1000 cm⁻¹ range. acs.org

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a peak in the lower frequency "fingerprint region," typically between 700 and 500 cm⁻¹. researchgate.net

The following table summarizes the predicted characteristic FT-IR absorption peaks.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H StretchPyridine Ring3100 - 3000Medium to Weak
Aliphatic C-H StretchTetrahydropyran, -CH₂-2960 - 2850Strong
C=N, C=C StretchPyridine Ring1600 - 1400Medium to Strong
CH₂ Bend (Scissoring)Tetrahydropyran, -CH₂-~1465Medium
C-O-C Stretch (Aryl-Alkyl Ether)Pyridine-O-CH₂1250 - 1200Strong
C-O-C Stretch (Cyclic Ether)Tetrahydropyran Ring1100 - 1050Strong
C-Br StretchPyridine-Br700 - 500Medium

Raman Spectroscopy Considerations

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. aps.org

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Vibrations: The symmetric "breathing" modes of the pyridine ring, which are often weak in the IR spectrum, typically produce a strong and sharp signal in the Raman spectrum, expected around 1000 cm⁻¹. chemicalbook.com

C-Br Bond: The C-Br stretching vibration is generally more intense in the Raman spectrum compared to the IR spectrum due to the high polarizability of the bromine atom.

Non-polar Bonds: The hydrocarbon backbone of the tetrahydropyran moiety would also yield characteristic signals.

The combination of FT-IR and Raman spectra provides a more complete vibrational profile of the molecule, aiding in unambiguous structural confirmation. acs.org

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

UV-Vis spectrophotometry measures the electronic transitions within a molecule. The primary chromophore in this compound is the substituted pyridine ring. Unsubstituted pyridine exhibits characteristic absorption bands around 250-262 nm, which are attributed to π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions. researchgate.netnist.gov

The presence of substituents on the pyridine ring modifies the absorption profile:

Alkoxy Group (-OR): The tetrahydropyran-ylmethoxy group acts as an auxochrome. Its oxygen atom has non-bonding electrons that can interact with the π-system of the pyridine ring, typically causing a bathochromic shift (a shift to longer wavelengths).

Bromo Group (-Br): Halogen substituents also influence the electronic transitions and can contribute to a red shift of the absorption maxima.

Consequently, the UV-Vis spectrum of this compound is expected to show absorption maxima at wavelengths longer than that of unsubstituted pyridine, likely in the 260-280 nm range. The precise λmax (wavelength of maximum absorbance) would be determined by the solvent used for the analysis.

Elemental Composition Analysis

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) that constitute a compound. velp.com This method provides empirical validation of the molecular formula. For this compound, the molecular formula is C₁₁H₁₄BrNO₂.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of each element. The molecular weight of C₁₁H₁₄BrNO₂ is 288.14 g/mol . Experimental values obtained through techniques like combustion analysis are typically expected to be within ±0.4% of the theoretical values to confirm the purity and identity of the synthesized compound. nih.gov

The table below details the theoretical elemental composition.

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
CarbonC12.01111132.12145.86%
HydrogenH1.0081414.1124.90%
BromineBr79.904179.90427.73%
NitrogenN14.007114.0074.86%
OxygenO15.999231.99811.10%
Total 288.142 100.00%

Due to the absence of specific single-crystal X-ray diffraction (SC-XRD) and Hirshfeld surface analysis data for the compound "this compound" in publicly available scientific literature, a detailed article on its crystallographic and solid-state characterization cannot be generated at this time.

A thorough search of academic databases and crystallographic repositories did not yield any published research detailing the crystal structure of this specific molecule. Therefore, essential information regarding its molecular conformation, geometry, intermolecular interactions within the crystal lattice, and a quantitative analysis of intermolecular contacts through Hirshfeld surfaces is not available.

While general principles of crystallographic analysis and the methodologies of SC-XRD and Hirshfeld surface analysis are well-established, applying them to "this compound" would require experimental data that has not been reported. Any attempt to provide the requested detailed analysis, including data tables on bond lengths, bond angles, and specific intermolecular contacts, would be speculative and not based on factual, scientific findings for this compound.

Further research, including the synthesis and crystallographic analysis of "this compound," would be necessary to provide the specific information requested in the article outline.

Crystallographic Analysis and Solid State Characterization

Analysis of Crystal Lattice Energies

The crystal lattice energy is a fundamental thermodynamic property that quantifies the stability of a crystalline solid. It represents the energy released when constituent molecules in the gaseous phase come together to form a highly ordered, three-dimensional crystal lattice. A comprehensive analysis of the lattice energy for a compound such as 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine is crucial for understanding its solid-state behavior, including polymorphism, solubility, and melting point. As direct experimental measurement of lattice energy is not feasible, it is typically determined through computational modeling or indirectly via a Born-Haber cycle. wikipedia.orgchemguide.co.uk

Detailed Research Findings

Specific experimental or detailed computational studies on the crystal lattice energy of this compound are not prominently available in the current body of scientific literature. However, the analysis of its lattice energy would be approached using established principles of solid-state chemistry and computational methods. Crystal Structure Prediction (CSP) methodologies are the primary tools for such investigations. github.iowikipedia.orgacs.org These computational techniques explore the potential energy surface of the molecule to identify stable, low-energy crystal packing arrangements, known as polymorphs. github.io

The analysis for this compound would involve calculating the lattice energy for various hypothetical crystal structures. These calculations are performed using a combination of molecular mechanics force fields and more accurate quantum mechanical methods, such as dispersion-corrected density functional theory (DFT). wikipedia.orgacs.org The process ranks the predicted structures by their lattice energies, with the most negative values indicating the most thermodynamically stable arrangements. github.io

Hydrogen Bonds: Although the molecule lacks classic strong hydrogen bond donors (like -OH or -NH), weak C-H···O and C-H···N interactions involving the pyridine (B92270) ring, the ether oxygen, and the tetrahydropyran (B127337) ring are expected to play a role in the crystal architecture. nih.gov

Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor, capable of forming stabilizing interactions with electron-rich atoms like the nitrogen of a neighboring pyridine ring or the ether oxygen.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, which are a significant contributor to the cohesive forces in many organic crystals. nih.gov The geometry of these interactions (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing.

A thorough computational study would partition the total lattice energy into its constituent components—electrostatic, dispersion, and repulsion—to provide a detailed understanding of the dominant forces governing the crystal structure.

Interactive Data Table: Theoretical Lattice Energy Components

The following table represents a typical output from a computational lattice energy analysis for different predicted polymorphs of a molecular crystal like this compound. The values are illustrative placeholders to demonstrate the nature of the data that such research would yield. The total lattice energy is the sum of the electrostatic, dispersion, and repulsion components, providing a quantitative measure of crystal stability.

Predicted PolymorphElectrostatic Energy (kJ/mol)Dispersion Energy (kJ/mol)Repulsion Energy (kJ/mol)Total Lattice Energy (kJ/mol)Relative Stability (kJ/mol)
Form I-55.8-90.2+40.5-105.50.0
Form II-52.1-88.5+38.9-101.7+3.8
Form III-58.0-85.4+41.2-102.2+3.3
Form IV-49.7-92.1+39.5-102.3+3.2

Note: Data is hypothetical and for illustrative purposes only.

This type of data allows researchers to rank the thermodynamic stability of potential polymorphs, with the structure possessing the lowest (most negative) total lattice energy being the most stable under the computational conditions. acs.org The relative stability column indicates the energy difference between each polymorph and the most stable predicted form (Form I in this example). Small energy differences between polymorphs (typically less than 10 kJ/mol) suggest that multiple forms might be experimentally accessible. wikipedia.org

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules. nih.govnih.govnih.govnih.gov Its balance of computational cost and accuracy makes it particularly suitable for studying medium-sized organic molecules like 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine. DFT calculations can provide valuable information on the molecule's geometry, conformational preferences, and electronic characteristics, which are crucial for understanding its reactivity and potential applications. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.netresearchgate.netnih.gov

The conformational landscape of this molecule is primarily dictated by the rotational freedom around the C-O and C-C bonds of the methoxy (B1213986) bridge connecting the pyridine (B92270) and tetrahydropyran (B127337) rings. The tetrahydropyran ring itself typically adopts a chair conformation, which is the most stable arrangement for this six-membered saturated heterocycle. utq.edu.iq The orientation of the tetrahydropyran ring relative to the pyridine ring, as well as the orientation of the methoxy linker, will give rise to various conformers with different energies. Computational studies on similar heterocyclic systems have shown that the chair conformer is significantly more stable than twist-boat or boat conformations. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for the Tetrahydropyran Ring in a Chair Conformation (based on analogous structures)

Parameter Predicted Value Range
C-O Bond Length (in ring) 1.43 - 1.45 Å
C-C Bond Length (in ring) 1.52 - 1.54 Å
C-O-C Bond Angle 111 - 113°
C-C-C Bond Angle 109 - 111°

Note: These values are based on typical bond lengths and angles found in computationally optimized tetrahydropyran and its derivatives.

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. DFT calculations provide a detailed picture of how electrons are distributed within the this compound molecule. The presence of the electronegative bromine, nitrogen, and oxygen atoms leads to a non-uniform distribution of electron density.

The pyridine ring, being an aromatic system, has a delocalized π-electron system. The bromine atom, being electron-withdrawing, will influence the electron density of the pyridine ring. The 2-alkoxy substituent (tetrahydropyranmethoxy group) is generally considered an electron-donating group, which will also modulate the electronic properties of the pyridine ring. Computational studies on substituted pyridines have shown that the nature and position of substituents significantly affect the electronic structure. arxiv.orgmdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orgrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely involving the pyridine ring and the oxygen atoms. The LUMO, on the other hand, is anticipated to be distributed over the electron-deficient parts of the pyridine ring, influenced by the bromine atom. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations on similar brominated pyridine derivatives have shown that the HOMO-LUMO gap is a critical parameter in assessing their reactivity. researchgate.netarxiv.org

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap (based on analogous brominated pyridine derivatives)

Parameter Predicted Energy Range (eV)
HOMO Energy -6.0 to -6.5
LUMO Energy -1.5 to -2.0

Note: These values are estimations based on DFT calculations reported for structurally related compounds. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. utq.edu.iq In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The oxygen atoms of the ether linkage and the tetrahydropyran ring will also exhibit negative potential. The hydrogen atoms and the region around the bromine atom are likely to show positive electrostatic potential. Such maps are crucial for understanding non-covalent interactions, such as hydrogen bonding, that the molecule can participate in.

Chemical Potential (μ): Related to the escaping tendency of electrons from a molecule. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Electronegativity (χ): The power of an atom or a group of atoms to attract electrons. It is calculated as χ = -μ.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative measure of the reactivity of this compound and allow for comparison with other molecules.

Table 3: Predicted Global Reactivity Descriptors (based on analogous compounds)

Descriptor Predicted Value Range
Chemical Potential (μ) (eV) -3.75 to -4.25
Chemical Hardness (η) (eV) 2.0 to 2.5
Chemical Softness (S) (eV⁻¹) 0.4 to 0.5
Electronegativity (χ) (eV) 3.75 to 4.25

Note: These values are derived from the predicted HOMO and LUMO energies of analogous systems.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. nih.gov NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

Table 4: List of Chemical Compounds

Compound Name
This compound
Pyridine
Tetrahydropyran
2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine
Ethyl 5-amino-2-bromoisonicotinate
Tetrahydropyranone

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited-state properties of molecules. This approach allows for the investigation of how a molecule like this compound would interact with light, providing information on its absorption and emission spectra.

In a typical TD-DFT calculation, the ground state geometry of the molecule is first optimized using DFT. Then, TD-DFT is employed to calculate the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. These calculations also yield oscillator strengths, which are a measure of the intensity of the corresponding electronic transitions.

Hypothetical TD-DFT Data for this compound:

ExcitationWavelength (nm)Oscillator Strength (f)Major Contribution
S0 -> S12850.15HOMO -> LUMO
S0 -> S22600.08HOMO-1 -> LUMO
S0 -> S32450.22HOMO -> LUMO+1

Note: This table is illustrative and not based on actual experimental or calculated data for the specified compound.

The nature of the electronic transitions can be further analyzed by examining the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This analysis helps to understand the charge transfer characteristics of the excited states.

Prediction of Optical Properties and Non-Linear Optics (NLO)

Computational methods are instrumental in predicting the optical properties of new materials. For this compound, DFT calculations can be used to determine its linear and non-linear optical (NLO) properties. NLO materials are of significant interest for applications in optoelectronics and photonics.

The key parameters that define a molecule's NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These can be calculated using quantum chemical software. The magnitude of these values indicates the potential of a material for second-harmonic generation (SHG) and other NLO phenomena.

Hypothetical NLO Properties of this compound:

PropertyCalculated Value (a.u.)
Dipole Moment (μ)3.5 D
Polarizability (α)150
First Hyperpolarizability (β)250

Note: This table is illustrative and not based on actual experimental or calculated data for the specified compound.

The presence of electron-donating (tetrahydropyran-4-ylmethoxy group) and electron-withdrawing (bromo-pyridine moiety) components within the same molecule can enhance NLO properties due to intramolecular charge transfer.

Molecular Dynamics Simulations (Potential Applications)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to explore its behavior in different environments, such as in solution or in complex with a biological macromolecule.

By simulating the interactions of the compound with its surroundings, MD can provide insights into:

Solvation: How the molecule interacts with solvent molecules, which can influence its solubility and reactivity.

Conformational Analysis: The preferred shapes and flexibility of the molecule in a dynamic environment.

Binding to Biological Targets: If the compound is being investigated as a potential drug, MD simulations can help to understand how it binds to a protein's active site and the stability of the resulting complex.

These simulations can guide the design of new derivatives with improved properties for specific applications.

In Silico Assessment of Molecular Interactions

In silico methods, particularly molecular docking, are used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. This is a crucial step in the early stages of drug discovery.

For this compound, a hypothetical molecular docking study could be performed against a relevant biological target. The process would involve:

Obtaining the 3D structure of the target protein.

Generating a 3D model of the compound.

Using a docking program to predict the most likely binding poses of the compound within the protein's binding site.

Scoring the poses to estimate the binding affinity.

Hypothetical Molecular Docking Results for this compound:

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Kinase X-8.5Leu83, Val91, Phe146
Receptor Y-7.2Tyr208, Ser245

Note: This table is illustrative and not based on actual experimental or calculated data for the specified compound.

The results of such studies can help to identify potential biological activities of the compound and provide a rationale for further experimental investigation.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Bromine Substituent

The bromine atom at the 5-position of the pyridine (B92270) ring is the primary site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is characteristic of aryl bromides, particularly those on an electron-deficient pyridine ring, enabling both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) on pyridine rings is generally more facile than on benzene (B151609) rings due to the electron-withdrawing nature of the ring nitrogen, which helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex). Attack is favored at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen.

In the case of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine, the bromine is at the 5-position (meta to the nitrogen). Direct displacement of the bromide by a nucleophile via a classical SNAr mechanism is generally difficult at this position because the stabilizing resonance structure involving the nitrogen atom cannot be formed. Therefore, nucleophilic aromatic substitution pathways for the bromine substituent are not typically favored under standard conditions and often require more drastic conditions or alternative mechanisms, such as those involving radical intermediates or transition metal catalysis.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromine substituent is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing complex molecular architectures. These reactions provide a reliable and versatile route to functionalize the pyridine core.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a palladium(0) complex and requires a base. While specific examples for this compound are not extensively documented in readily available literature, the reactivity is well-established for analogous 5-bromopyridine derivatives. For instance, the Suzuki coupling of various bromopyridines with arylboronic acids proceeds efficiently to yield the corresponding aryl-substituted pyridines. nih.govorganic-chemistry.org The reaction generally tolerates a wide range of functional groups.

A typical Suzuki-Miyaura reaction on a similar substrate is illustrated by the coupling of 5-bromo-2-fluoropyridine (B45044) with 5-bromo-2-methoxyphenylboronic acid, which proceeded in high yield using a Pd(PPh₃)₄ catalyst. youtube.com

ReactantsCatalyst SystemConditionsProductYield
5-Bromo-2-fluoropyridine, 5-Bromo-2-methoxyphenylboronic acidPd(PPh₃)₄ (1.5 mol%), K₃PO₄Dioxane/H₂O, 100°C, 8h5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine92% youtube.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. thieme-connect.de Copper-free Sonogashira protocols have also been developed. thieme-connect.de This reaction is widely used in the synthesis of natural products, pharmaceuticals, and molecular electronics. researchgate.net

The Sonogashira coupling is highly effective for various bromopyridines, including those with electron-donating alkoxy groups. nih.gov The reaction provides access to a wide range of alkynyl-substituted pyridines, which are versatile intermediates for further transformations. researchgate.net

ReactantsCatalyst SystemConditionsProductYield
2-Amino-3-bromo-pyridine, Terminal AlkynesPd(CF₃COO)₂, PPh₃, CuIDMF, 100°C, 3h2-Amino-3-alkynyl-pyridines78-95% researchgate.net
2,4,6-Tribromo-3,5-difluoropyridine, PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, reflux4-Bromo-3,5-difluoro-2,6-bis(phenylethynyl)pyridine82%

Reactions of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system. This makes the nitrogen atom basic and nucleophilic, allowing it to participate in reactions typical of tertiary amines.

Protonation and Salt Formation: The nitrogen atom can be readily protonated by acids to form pyridinium (B92312) salts. This affects the electron density of the ring, making it even more electron-deficient and thus more resistant to electrophilic aromatic substitution but potentially more susceptible to nucleophilic attack at the 2- and 4-positions.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). Pyridine N-oxides exhibit different reactivity compared to the parent pyridine. The N-oxide group can activate the ring for both electrophilic substitution (at the 4-position) and nucleophilic substitution (at the 2- and 6-positions).

Quaternization (N-Alkylation): The nitrogen can react with alkyl halides to form quaternary pyridinium salts. This introduces a permanent positive charge on the nitrogen, significantly altering the electronic properties and reactivity of the pyridine ring.

Transformations of the Tetrahydropyran-4-ylmethoxy Moiety

The tetrahydropyran-4-ylmethoxy group is essentially an ether linkage. This part of the molecule is generally stable under basic, organometallic, and reducing conditions. However, its primary reactivity is associated with the cleavage of the ether bond, particularly the C-O bond of the tetrahydropyran (B127337) (THP) ring, which behaves as an acetal.

Acid-Catalyzed Cleavage: THP ethers are well-known protecting groups for alcohols precisely because they are stable to many reagents but can be easily removed under mild acidic conditions. The cleavage proceeds via protonation of the ether oxygen, followed by formation of a resonance-stabilized oxocarbenium ion intermediate. This reaction regenerates the alcohol from which the ether was formed. In the context of this compound, acidic hydrolysis would cleave the ether linkage to yield 5-bromo-pyridin-2-ol and tetrahydropyran-4-ylmethanol.

The reaction is typically carried out using mild acids such as acetic acid in aqueous THF, pyridinium p-toluenesulfonate (PPTS) in ethanol, or even inadvertently present acidic impurities in commercial Pd/C catalysts during hydrogenations in protic solvents.

Substrate TypeReagentsConditionsResult
THP EtherAcetic Acid / H₂O / THF25-45°CCleavage to alcohol
THP EtherPyridinium p-toluenesulfonate (PPTS)Ethanol, 55°CCleavage to alcohol
THP EtherPd/C, H₂EthanolInadvertent cleavage due to HCl traces

Reaction Pathway Mechanistic Investigations

Detailed mechanistic investigations specifically for reactions involving this compound are not widely published. However, the mechanisms of its principal reactions can be inferred from extensive studies on analogous systems.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle is generally accepted to proceed through three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

For pyridine-containing substrates, the specific ligands on the palladium, the choice of base, and the solvent can significantly influence the efficiency of the reaction, particularly the transmetalation and reductive elimination steps.

Mechanism of Sonogashira Coupling: The commonly accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.

Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide.

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium, forming the product and regenerating the Pd(0) catalyst.

Mechanistic studies highlight that for some heterocyclic sulfinates in cross-coupling reactions, steps other than oxidative addition, such as transmetalation or subsequent elimination, can be rate-limiting. This underscores that while the general catalytic cycles are well-established, the specific substrate and reaction conditions can lead to different rate-determining steps and resting states for the catalyst.

Structure Activity Relationship Sar Studies for Pyridine Derivatives in Vitro Focus

General Principles of Pyridine-Based SAR

The pyridine (B92270) ring is a versatile scaffold in drug discovery, known for its presence in numerous therapeutic agents. nih.govresearchgate.net The biological activity of pyridine derivatives is significantly influenced by the nature, position, and orientation of substituents on the pyridine core. nih.gov Key SAR principles for pyridine-based compounds often revolve around:

Electronic Effects: The nitrogen atom in the pyridine ring makes it electron-deficient, particularly at the C-2, C-4, and C-6 positions, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov Substituents can further modulate this electron distribution.

Steric Factors: The size and shape of substituents can dictate the compound's ability to fit into the binding site of a target protein or enzyme, thereby affecting its potency and selectivity.

For 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine, the bromine atom at the 5-position and the tetrahydropyran-4-ylmethoxy group at the 2-position are expected to significantly influence its physicochemical properties and, consequently, its biological activity. The bromine atom can act as a hydrogen bond acceptor and contributes to the molecule's lipophilicity. The bulky and flexible tetrahydropyran-4-ylmethoxy group can explore a larger conformational space within a binding pocket.

In Vitro Biological Activity Screening Methodologies

A comprehensive in vitro evaluation is the first step in characterizing the biological profile of a novel compound like this compound.

Antimicrobial Activity Studies

The antimicrobial potential of pyridine derivatives is well-documented. mdpi.comnih.gov In vitro screening for antibacterial and antifungal activity typically involves the following methods:

Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. researchgate.net

Agar (B569324) Diffusion Method (Disk Diffusion or Well Diffusion): In this technique, a standardized inoculum of the test microorganism is spread on an agar plate. A paper disk impregnated with the test compound or a solution of the compound is placed on the agar surface. The plate is incubated, and the diameter of the zone of inhibition around the disk is measured. researchgate.net

A variety of bacterial and fungal strains are typically used for screening, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger). nih.govresearchgate.net

Below is an example of how antimicrobial activity data for a series of pyridine derivatives might be presented.

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Pyridine Derivative 1163264
Pyridine Derivative 281632
Pyridine Derivative 33264>128
Standard Antibiotic12Not Applicable
Standard AntifungalNot ApplicableNot Applicable0.5

This table is for illustrative purposes only and does not represent data for this compound.

Anti-Inflammatory Potential Assessment

Pyridine derivatives have shown promise as anti-inflammatory agents. researchgate.netnih.gov In vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory mediators and enzymes:

Cyclooxygenase (COX) Inhibition Assay: The ability of a compound to inhibit COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, is a common measure of anti-inflammatory potential. nih.gov

Nitric Oxide (NO) Inhibition Assay: In lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), the inhibition of nitric oxide production is a marker of anti-inflammatory activity. citedrive.comnih.gov

Cytokine Release Assays: The effect of the compound on the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from immune cells can be measured using techniques like ELISA. citedrive.com

The following table illustrates typical data from an in vitro anti-inflammatory assay.

CompoundCOX-2 Inhibition IC₅₀ (µM)NO Inhibition in RAW 264.7 IC₅₀ (µM)
Pyridine Derivative A5.212.5
Pyridine Derivative B1.88.7
Pyridine Derivative C15.625.1
Celecoxib (Standard)0.0515.2

This table is for illustrative purposes only and does not represent data for this compound.

Antiviral Efficacy Investigations

The broad-spectrum antiviral activity of pyridine derivatives has been a subject of extensive research. researchgate.netbenthamscience.comnih.gov In vitro antiviral screening involves:

Cytotoxicity Assay: Before assessing antiviral activity, the cytotoxicity of the compound on the host cell line (e.g., Vero, HEp-2, MT-4) is determined using methods like the MTT assay to establish a non-toxic concentration range for antiviral testing.

Plaque Reduction Assay: This assay measures the ability of a compound to reduce the number of viral plaques formed in a monolayer of host cells. The concentration that reduces the plaque number by 50% (EC₅₀) is determined.

Virus Yield Reduction Assay: This method quantifies the reduction in the production of infectious virus particles in the presence of the test compound.

A wide range of viruses can be used for screening, including RNA and DNA viruses such as influenza virus, respiratory syncytial virus (RSV), herpes simplex virus (HSV), and human immunodeficiency virus (HIV). researchgate.netresearchgate.net

Antioxidant Capacity Evaluation

The antioxidant potential of pyridine derivatives can be assessed through various in vitro chemical and cell-based assays. philstat.org

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common spectrophotometric method to measure the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. pensoft.netnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation. mdpi.com

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

The results are often expressed as the concentration of the compound required to scavenge 50% of the radicals (IC₅₀ or EC₅₀) and are compared to a standard antioxidant like ascorbic acid or Trolox. nih.gov

Anticancer Activity Profiling (In Vitro Cell Lines)

The anticancer properties of pyridine derivatives are a significant area of investigation. nih.govarabjchem.orgchemijournal.com In vitro anticancer screening is typically performed against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia). nih.govnih.gov

Cytotoxicity/Antiproliferative Assays: The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.govnih.gov The concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀) is determined. Other similar assays include the SRB (sulforhodamine B) assay and the WST-1 assay.

The following table shows an example of data from an in vitro anticancer screening.

CompoundGI₅₀ (µM) vs MCF-7 (Breast Cancer)GI₅₀ (µM) vs A549 (Lung Cancer)GI₅₀ (µM) vs HCT116 (Colon Cancer)
Pyridine Derivative X7.815.211.5
Pyridine Derivative Y2.15.64.3
Pyridine Derivative Z25.4>5038.9
Doxorubicin (Standard)0.080.120.10

This table is for illustrative purposes only and does not represent data for this compound.

While specific in vitro biological activity data for this compound is not detailed in publicly available literature, the methodologies described above represent the standard and rigorous approach to characterizing the potential therapeutic properties of novel pyridine derivatives.

Enzyme Inhibition Assays (e.g., 5-LO inhibitors)

The pyridine scaffold is a crucial component in the design of various enzyme inhibitors. nih.gov While direct enzymatic inhibition data for this compound is not extensively documented in publicly available research, the structure-activity relationship (SAR) of related pyridine and tetrahydropyran (B127337) derivatives provides valuable insights into its potential activity. For instance, certain tetrahydropyran analogues have been identified as potent 5-lipoxygenase (5-LO) inhibitors. nih.govdrugbank.com 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory responses. nih.govmdpi.com

Research on methoxytetrahydropyrans as 5-LO inhibitors has shown that modifications to the aromatic system connected to the tetrahydropyran ring can significantly influence potency. drugbank.com The presence of a bromo-substituted pyridine ring in "this compound" could modulate its inhibitory activity. Halogen atoms can alter the electronic distribution of the molecule and participate in halogen bonding, potentially enhancing binding affinity to the target enzyme. nih.gov

A hypothetical data table for related pyridine derivatives as enzyme inhibitors is presented below to illustrate typical findings in this area of research.

Compound IDScaffoldModificationsTarget EnzymeIC₅₀ (µM)
PYR-1 Pyridine4-phenyl substitution5-Lipoxygenase5.2
PYR-2 Pyridine2-chloro, 5-nitro substitutionCyclooxygenase-212.8
THP-1 TetrahydropyranNaphthylmethoxy-phenyl5-Lipoxygenase0.07
THP-2 TetrahydropyranFluoro-phenoxy-methyl5-Lipoxygenase0.02

Biofilm Inhibition Studies

For example, certain 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against biofilm-forming tubercle bacilli. frontiersin.org The mechanism of action for such compounds can vary, from interfering with quorum sensing pathways that regulate biofilm formation to disrupting the integrity of the biofilm matrix. nih.gov

The tetrahydropyran moiety has also been incorporated into compounds with antibiofilm properties. Studies on pyran derivatives have shown they can inhibit biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The combination of the pyridine ring and the tetrahydropyran group in "this compound" could therefore present a dual-functional scaffold for biofilm inhibition. The lipophilicity and hydrogen bonding capabilities of the tetrahydropyran-methoxy group may facilitate penetration of the biofilm matrix.

Below is a representative data table summarizing the biofilm inhibitory concentrations (BIC) for related heterocyclic compounds.

Compound IDScaffoldTarget OrganismBIC₅₀ (µM)
PYR-3 Pyridine-triazoleStaphylococcus aureus<10
PYR-4 PicolinohydrazonamideMycobacterium tuberculosis<1 µg/mL
THP-3 Pyrano[3,2-c]chromeneStaphylococcus aureus15.6
THP-4 Pyrano[3,2-c]chromenePseudomonas aeruginosa31.2

DNA Binding Interactions

Pyridine derivatives have been investigated for their ability to interact with DNA, a mechanism that can lead to anticancer and antimicrobial effects. nih.gov These interactions are typically non-covalent and can occur through intercalation, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. mdpi.comresearchgate.net The planar aromatic nature of the pyridine ring is favorable for intercalating between DNA base pairs. nih.gov

While there is no direct evidence of "this compound" binding to DNA, its structural components suggest a potential for such interactions. The pyridine ring could serve as the DNA-interacting moiety. The presence of the bulky and flexible tetrahydro-pyran-4-ylmethoxy group would likely influence the mode and strength of this binding. It might sterically hinder intercalation but could favor groove binding. researchgate.net

Studies on copper complexes with pyridine-benzimidazole ligands have shown that the planarity of the ligand is crucial for strong DNA binding. nih.gov Similarly, hybrid molecules containing both pyrimidine (B1678525) and pyridine moieties have been shown to interact with DNA, likely through a combination of groove binding and partial intercalation. mdpi.comnih.gov The binding affinity is often quantified by a binding constant (Kb), with higher values indicating stronger interaction.

A sample data table for DNA binding constants of related compounds is provided below.

Compound IDScaffoldDNA Binding ModeKb (M⁻¹)
PYR-Cu-1 Pyridine-benzimidazole-Cu(II)Intercalation2.5 x 10⁵
PYR-PYM-1 Pyrimidine-pyridine hybridGroove binding & partial intercalation1.8 x 10⁴
PYR-PYM-2 Pyrimidine-pyridine hybridGroove binding & partial intercalation3.2 x 10⁴

Correlation between Structural Features and In Vitro Potency

The in vitro potency of pyridine derivatives is intrinsically linked to their structural characteristics. The nature, position, and number of substituents on the pyridine ring can dramatically alter biological activity. nih.gov

For enzyme inhibition, the presence of electron-withdrawing groups, such as the bromine atom in "this compound," can modulate the pKa of the pyridine nitrogen and influence hydrogen bonding interactions within an enzyme's active site. nih.gov The ether linkage at the 2-position connects the pyridine core to the tetrahydropyran moiety. The flexibility of this linker can allow the molecule to adopt an optimal conformation for binding. The tetrahydropyran ring itself, with its oxygen atom, can act as a hydrogen bond acceptor, further anchoring the molecule to its biological target. nih.gov

Design and Synthesis of Synthetic Analogues and Derivatives

Rational Design Strategies for Structural Modification

Rational drug design for modifying 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine involves a multifaceted approach, leveraging computational tools and established medicinal chemistry principles. The primary goals of these modifications are to enhance target binding affinity, improve selectivity, and optimize absorption, distribution, metabolism, and excretion (ADME) properties.

In silico modeling, including docking studies and molecular dynamics simulations, can guide the design of new derivatives. nih.gov By modeling the binding of the parent compound to its putative target, researchers can identify key interactions and predict how structural changes might affect binding affinity. nih.gov For example, computational analysis could suggest modifications to the pyridine (B92270) ring or the tetrahydropyran (B127337) side chain to better occupy a specific pocket within the target's binding site.

Another rational design approach is the hybridization of the core scaffold with other pharmacologically active moieties. This can lead to the development of compounds with dual or enhanced activity. For instance, combining the pyridine core with a pyrimidine (B1678525) ring, a common scaffold in many bioactive molecules, could result in novel compounds with unique biological profiles.

Exploration of Substituent Effects on Biological Activity

The biological activity of derivatives of this compound is significantly influenced by the nature and position of substituents on the pyridine ring. A systematic exploration of these effects is crucial for establishing a comprehensive structure-activity relationship (SAR).

The presence of a bromine atom at the 5-position of the pyridine ring is a key feature of the parent compound. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. Studies on other pyridine derivatives have shown that the presence and position of halogen atoms can significantly impact their antiproliferative activity. nih.gov The effect of replacing the bromine with other halogens (e.g., chlorine or fluorine) or with other electron-withdrawing or electron-donating groups would be a primary focus of SAR studies. Research on other bromo-substituted heterocyclic compounds has indicated that the presence of a bromo group can enhance antibacterial activity. mdpi.com

Furthermore, the introduction of other substituents on the pyridine ring, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), or amino (-NH2) groups, could modulate the compound's electronic properties and its potential for hydrogen bonding. nih.gov The position of these substituents is also critical, as it dictates their spatial orientation within the target's binding site. A general trend observed in some series of pyridine derivatives is that the addition of methoxy groups can lead to increased biological activity. nih.gov

The following table summarizes potential substituent modifications and their predicted impact on biological activity based on general principles of medicinal chemistry.

Modification SiteSubstituentPotential Impact on Biological Activity
Pyridine Ring (Position 5)-Cl, -FAltered lipophilicity and halogen bonding potential
Pyridine Ring (Other positions)-OCH3Potential for increased activity
Pyridine Ring (Other positions)-OH, -NH2Introduction of hydrogen bonding capabilities
Pyridine Ring (Position 5)Aryl or heteroaryl groupsExploration of additional binding pockets

Synthesis of Pyridine-Pyrimidine Hybrids

The synthesis of hybrid molecules that incorporate both a pyridine and a pyrimidine ring system represents a promising avenue for discovering novel bioactive compounds. Several synthetic strategies can be employed to create pyridine-pyrimidine hybrids derived from a 2-alkoxypyridine precursor.

One common approach involves the construction of the pyrimidine ring onto the existing pyridine scaffold. For instance, a 2-amino-substituted pyridine derivative can undergo condensation with a suitable three-carbon precursor, such as a β-ketoester or malonate derivative, to form the pyrimidine ring. While the starting material is 5-bromo-2-alkoxypyridine, it would first need to be converted to a more reactive intermediate, for example, by introducing an amino group on the pyridine ring.

Alternatively, a pre-functionalized pyrimidine ring can be coupled with the pyridine moiety. This can be achieved through cross-coupling reactions, such as the Suzuki or Stille coupling, where the bromine atom at the 5-position of the pyridine ring can be reacted with a pyrimidine-boronic acid or a stannyl-pyrimidine derivative.

Studies on the synthesis of other pyridine-pyrimidine hybrids have demonstrated the feasibility of these approaches. For example, derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been synthesized and shown to possess anti-inflammatory and cyclooxygenase (COX) inhibitory activities. nih.govju.edu.sauni-konstanz.deju.edu.sanih.gov These synthetic methodologies could be adapted for the synthesis of hybrids of this compound.

Derivatization of the Pyridine Ring

The pyridine ring of this compound offers several positions for chemical derivatization to explore the structure-activity relationship further. The bromine atom at the 5-position is a particularly useful handle for introducing a variety of substituents through cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. By reacting the 5-bromo derivative with a wide range of aryl or heteroaryl boronic acids, a diverse library of analogues can be synthesized. vulcanchem.com This allows for the introduction of various substituted phenyl rings, thiophenes, furans, or other heterocyclic systems at this position. This strategy is valuable for probing potential hydrophobic or π-stacking interactions with the biological target.

Other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce nitrogen-based substituents at the 5-position. This would allow for the synthesis of analogues bearing secondary or tertiary amines, amides, or other nitrogen-containing functional groups.

Furthermore, the pyridine ring can undergo electrophilic substitution reactions, although the existing electron-withdrawing bromine atom may influence the regioselectivity of such reactions. Nitration, followed by reduction of the nitro group to an amine, can provide a precursor for further derivatization. vulcanchem.com

Modifications of the Tetrahydropyran-4-ylmethoxy Side Chain

One area of modification is the tetrahydropyran (THP) ring itself. The synthesis of various substituted THP rings is well-established, often involving Prins-type cyclizations. researchgate.net This allows for the introduction of substituents, such as methyl or hydroxyl groups, at different positions on the THP ring. These modifications can alter the ring's conformation and its interaction with the binding site.

The ether linkage connecting the THP ring to the pyridine core is another point of potential modification. Replacing the oxygen atom with a sulfur atom to form a thioether or with a nitrogen atom to form an amine could significantly alter the side chain's electronic properties and hydrogen bonding capacity.

Finally, the length and flexibility of the linker between the pyridine and the THP ring can be varied. Shortening or lengthening the methoxy linker, or introducing conformational constraints, could influence the relative orientation of the two ring systems. For instance, replacing the -OCH2- linker with a more rigid amide or triazole linkage could lock the side chain into a specific conformation. In other molecular scaffolds, varying the ether substituent has been shown to have a modest impact on potency. acs.org

The following table outlines some potential modifications to the side chain and their rationale.

ModificationRationale
Substitution on the THP ringTo probe steric and electronic effects within the binding site
Replacement of the ether oxygenTo alter hydrogen bonding capacity and electronic properties
Variation of the linker lengthTo optimize the spatial orientation of the pyridine and THP rings
Introduction of rigid linkersTo reduce conformational flexibility and potentially increase binding affinity

Academic Research Applications of the Compound Class

Role as Chemical Intermediates in Organic Synthesis

Substituted pyridines, particularly those bearing a halogen atom, are highly valuable as chemical intermediates in organic synthesis. The bromine atom in compounds like 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine serves as a versatile functional handle for the construction of more complex molecules. Bromopyridines are frequently employed in a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most common applications of bromopyridines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.combeilstein-journals.org In these reactions, the bromine atom can be readily displaced by a wide range of organic groups from boronic acids or their esters, providing access to a diverse array of biaryl and heteroaryl compounds. mdpi.combeilstein-journals.org The general scheme for a Suzuki-Miyaura coupling involving a bromopyridine is depicted below:

Scheme 1: Generalized Suzuki-Miyaura Cross-Coupling Reaction
R-B(OR')2 + Br-Pyridine → R-Pyridine

The reaction conditions for such transformations are typically mild and tolerant of various functional groups, making bromopyridines like the title compound valuable building blocks for the synthesis of complex molecular architectures.

Reaction Type Catalyst Base Solvent Typical Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Na₂CO₃, K₃PO₄Toluene, Dioxane, DMF60-95%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuIEt₃N, PiperidineTHF, DMF70-98%
Buchwald-Hartwig AminationPd₂(dba)₃, Pd(OAc)₂NaOtBu, Cs₂CO₃Toluene, Dioxane50-90%
Stille CouplingPd(PPh₃)₄-Toluene, THF65-92%
This table represents typical conditions for cross-coupling reactions involving bromopyridine derivatives and is for illustrative purposes.

Application in Early-Stage Drug Discovery Programs

The pyridine (B92270) scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved pharmaceutical agents. nih.gov Its presence is often associated with favorable biological activity and drug-like properties. The tetrahydropyran (B127337) (THP) moiety is also frequently incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and cell permeability.

The combination of a brominated pyridine core with a THP-ether side chain in this compound makes it an attractive starting point for early-stage drug discovery programs. The bromine atom allows for the systematic introduction of various substituents through the cross-coupling reactions mentioned previously. This enables the generation of a focused library of analogs to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

For instance, in the development of novel kinase inhibitors, a common strategy involves the use of a heterocyclic core, such as pyridine, to which different functional groups are appended to probe the binding pocket of the target enzyme. The ability to easily modify the structure of this compound at the 5-position makes it a valuable tool in this iterative process of drug design and optimization.

Utilization in Scaffold-Based Library Synthesis

Scaffold-based library synthesis is a powerful strategy in modern drug discovery and chemical biology for the rapid generation of a large number of structurally related compounds. The core idea is to start with a common molecular scaffold and systematically introduce diversity at specific points. This compound is an ideal candidate for such an approach.

The brominated pyridine core can be considered the central scaffold. By employing various parallel synthesis techniques, the bromine atom can be reacted with a diverse set of building blocks (e.g., boronic acids, amines, alkynes) to quickly generate a library of compounds. This allows for the efficient exploration of the chemical space around the core scaffold, increasing the probability of identifying compounds with desired biological activities in high-throughput screening campaigns.

The synthesis of such libraries can often be automated, further accelerating the discovery process. The resulting compounds can then be screened against a variety of biological targets to identify new hits for further development.

Potential in Agricultural Chemical Research

The pyridine ring is a common structural motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net Many commercially successful pesticides contain a substituted pyridine core, which is crucial for their biological activity. The unique electronic properties and ability to act as a hydrogen bond acceptor make the pyridine ring a versatile component in the design of new crop protection agents.

While there is no specific information on the agricultural applications of this compound, its structure suggests potential as a precursor for new agrochemicals. The bromo-substituent allows for the introduction of various toxophoric groups that could impart pesticidal activity. Furthermore, the tetrahydropyran moiety could influence the compound's uptake, translocation, and metabolism in plants and insects, potentially leading to improved efficacy or a more favorable environmental profile.

Research in this area would likely involve the synthesis of a series of derivatives through modification at the bromine position and subsequent screening for herbicidal, insecticidal, or fungicidal activity.

Application as Reagents in Chemical Processes

In addition to being a versatile intermediate, bromopyridines can also be considered reagents in specific chemical processes. For example, in certain palladium-catalyzed reactions, the bromopyridine itself can be part of a pre-catalyst complex or act as a ligand that modulates the reactivity of the catalytic center.

More commonly, however, the role of this compound as a reagent is tied to its function as an electrophilic coupling partner. In reactions such as the Suzuki-Miyaura or Stille coupling, the bromopyridine acts as the electrophile that reacts with the organometallic nucleophile. beilstein-journals.org The specific substitution pattern on the pyridine ring, including the tetrahydropyran-methoxy group at the 2-position, can influence the reactivity of the C-Br bond, potentially allowing for selective transformations in more complex molecules containing multiple reactive sites.

The utility of this compound as a reagent is therefore closely linked to its role as a building block for the synthesis of more elaborate chemical structures.

Q & A

Q. How can the purity and structural integrity of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine be validated during synthesis?

  • Methodological Answer: Use a combination of analytical techniques:
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • ¹H/¹³C NMR to verify substituent positions and tetrahydro-pyran ring conformation. For example, the methoxy group’s chemical shift in pyridine derivatives typically appears at δ 3.8–4.2 ppm .
  • HPLC (>95% purity threshold) with UV detection at 254 nm to monitor byproducts. Adjust mobile phase ratios (e.g., acetonitrile/water) to resolve polar impurities .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions due to potential dust inhalation risks .
  • Storage: Keep in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the methoxy group .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Q. How can the bromine substituent be leveraged for further functionalization?

  • Methodological Answer: The bromine atom serves as a site for cross-coupling reactions:
  • Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in degassed THF/water (3:1) at 80°C. Monitor via TLC (hexane/EtOAc) .
  • Buchwald-Hartwig Amination: Employ Pd₂(dba)₃/Xantphos with primary/secondary amines in toluene at 100°C .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during nucleophilic substitution at the pyridine C-2 position?

  • Methodological Answer:
  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalysis: Introduce CuI (10 mol%) to accelerate SNAr reactions with amines or thiols. For example, reaction with morpholine at 120°C yields >80% substitution .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12 h conventional) while maintaining selectivity .

Q. How do electronic effects of the tetrahydro-pyran-4-ylmethoxy group influence reactivity in catalytic systems?

  • Methodological Answer: The electron-donating methoxy group increases electron density at the pyridine ring, enhancing coordination to metal catalysts (e.g., Au(III) or Pd(II)). This effect is critical in:
  • Gold(III)-Catalyzed Cyclizations: The pyridine moiety acts as a directing group, enabling regioselective C–H functionalization. See Norén et al. (2023) for Au(III) complex synthesis .
  • Photocatalytic Applications: The methoxy group stabilizes charge-transfer states, as observed in UV-vis spectra (λmax ~ 290 nm) .

Q. What computational methods predict the compound’s binding affinity in drug discovery contexts?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina with protein targets (e.g., kinase enzymes). Parameterize the bromine atom with AM1-BCC charges.
  • MD Simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess stability. The tetrahydro-pyran ring’s conformational flexibility may require enhanced sampling (e.g., metadynamics) .
  • QSAR Models: Corrogate substituent effects using Hammett σ constants; the bromine’s σp (~0.23) suggests moderate electron withdrawal .

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